molecular formula C12H13N3O2 B7536800 N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide

N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide

Cat. No. B7536800
M. Wt: 231.25 g/mol
InChI Key: LJWHPWGAHDICSE-UHFFFAOYSA-N
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Description

N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a furan derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. DMF has been shown to activate Nrf2 and increase the expression of antioxidant and detoxification enzymes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, inhibition of nuclear factor kappa B (NF-κB) activation, and the induction of apoptosis. DMF has also been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DMF has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for DMF research, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of DMF formulations for drug delivery. DMF can also be explored for its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is synthesized through a multistep process and has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. DMF has various biochemical and physiological effects and has several advantages for lab experiments, but also has some limitations. There are several future directions for DMF research, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

DMF is synthesized through a multistep process that involves the reaction of furan-3-carboxylic acid with 6-(dimethylamino)pyridine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form DMF. The yield of DMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMF has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMF has also been explored as a potential drug candidate for the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.

properties

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(2)11-4-3-10(7-13-11)14-12(16)9-5-6-17-8-9/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWHPWGAHDICSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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